molecular formula C14H17ClN2O B2807719 1-[4-(3-Chlorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one CAS No. 2361702-77-2

1-[4-(3-Chlorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one

Cat. No.: B2807719
CAS No.: 2361702-77-2
M. Wt: 264.75
InChI Key: DDVIVRMUWXBABV-UHFFFAOYSA-N
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Description

1-[4-(3-Chlorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a prop-2-en-1-one moiety. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Chlorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one typically involves the reaction of 3-chlorophenylpiperazine with an appropriate acylating agent. One common method is the reaction of 3-chlorophenylpiperazine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Chlorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[4-(3-Chlorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceutical agents with potential therapeutic activities such as antitumor, antifungal, and antiviral properties.

    Biological Studies: It is used in biological assays to study its effects on different biological targets, including enzymes and receptors.

    Chemical Research: The compound serves as a model compound for studying the reactivity and properties of piperazine derivatives.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(3-Chlorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-Chlorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one
  • 1-[4-(3-Bromophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one
  • 1-[4-(3-Fluorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one

Uniqueness

1-[4-(3-Chlorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties to the compound. This substitution pattern can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

1-[4-(3-chlorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-3-14(18)17-8-7-16(10-11(17)2)13-6-4-5-12(15)9-13/h3-6,9,11H,1,7-8,10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVIVRMUWXBABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C=C)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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